N-(3-(methylsulfonamido)phenyl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide
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Overview
Description
N-(3-(methylsulfonamido)phenyl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a sulfonamide group, a pyrazole ring, and a pyridazine ring, making it an interesting subject for chemical research and potential pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(methylsulfonamido)phenyl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Synthesis of the Pyridazine Ring: The pyridazine ring is often formed by the condensation of a dihydrazine derivative with a diketone or dialdehyde.
Coupling Reactions: The pyrazole and pyridazine rings are then coupled through a series of reactions involving halogenation and nucleophilic substitution.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the appropriate amine with a sulfonyl chloride.
Final Assembly: The final compound is assembled by linking the sulfonamide-substituted phenyl ring to the pyrazole-pyridazine core through an acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyridazine rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, sulfonyl chlorides, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions, particularly those involving sulfonamide groups. It can also be used to investigate the biological activity of pyrazole and pyridazine derivatives.
Medicine
The compound has potential pharmaceutical applications due to its structural similarity to known bioactive molecules. It could be explored as a lead compound for the development of new drugs, particularly those targeting enzymes or receptors involved in inflammation and cancer.
Industry
In industry, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-(3-(methylsulfonamido)phenyl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide likely involves interactions with specific molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The pyrazole and pyridazine rings may interact with various biological pathways, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(methylsulfonamido)phenyl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide
- This compound analogs
- Sulfonamide derivatives
- Pyrazole derivatives
- Pyridazine derivatives
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[3-(methanesulfonamido)phenyl]-2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O4S/c1-27(25,26)20-13-5-2-4-12(10-13)18-15(23)11-22-16(24)7-6-14(19-22)21-9-3-8-17-21/h2-10,20H,11H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDEDUYUJAGTENE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)CN2C(=O)C=CC(=N2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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